![molecular formula C19H19N3O2 B5503175 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)
2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole typically involves multiple steps. One common method includes the cyclization of 2-aminophenol with 4-(4-methylbenzoyl)piperazine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazole ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the benzoxazole ring may participate in binding to enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-[4-(4-bromophenyl)piperazin-1-yl]-1,3-benzoxazole
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole
Uniqueness
2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole is unique due to the presence of the 4-methylbenzoyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
特性
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-6-8-15(9-7-14)18(23)21-10-12-22(13-11-21)19-20-16-4-2-3-5-17(16)24-19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAWZJXNPLWHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethyl-N-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride](/img/structure/B5503098.png)
![1-(4-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethoxy}phenyl)propan-1-one](/img/structure/B5503103.png)
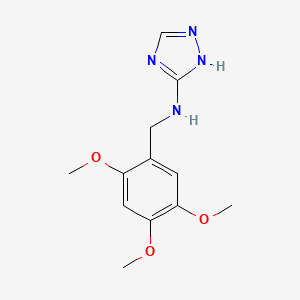
![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5503111.png)
![methyl {2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate](/img/structure/B5503118.png)
![3-[({[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5503125.png)
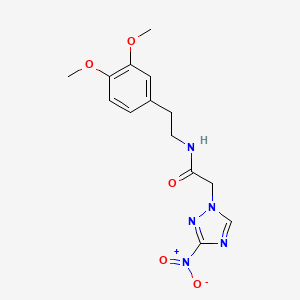
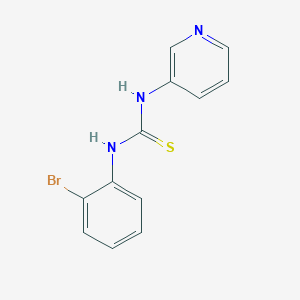
![N'-[(4-bromo-5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5503150.png)
![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)
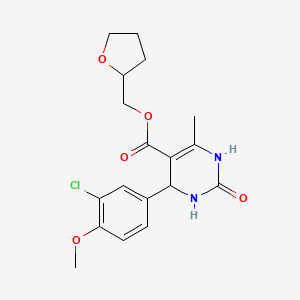
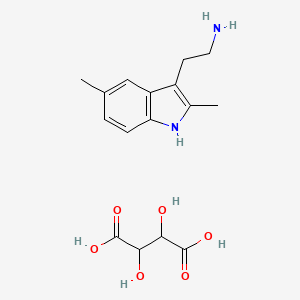
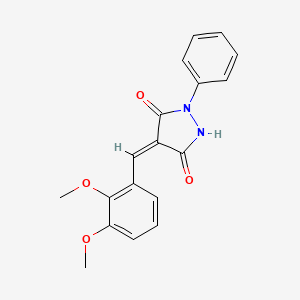
![2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5503194.png)
